molecular formula C28H26ClN3O3 B2476261 1-{7-benzoyl-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl}-4-benzylpiperazine hydrochloride CAS No. 1216464-91-3

1-{7-benzoyl-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl}-4-benzylpiperazine hydrochloride

Cat. No.: B2476261
CAS No.: 1216464-91-3
M. Wt: 487.98
InChI Key: QHAOURUBVFUCAQ-UHFFFAOYSA-N
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Description

This compound is a quinoline-piperazine hybrid characterized by a 1,3-dioxolo[4,5-g]quinolin core substituted with a benzoyl group at position 7 and a benzylpiperazine moiety at position 6. The hydrochloride salt enhances its solubility and stability for pharmaceutical research.

Properties

IUPAC Name

[8-(4-benzylpiperazin-1-yl)-[1,3]dioxolo[4,5-g]quinolin-7-yl]-phenylmethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O3.ClH/c32-28(21-9-5-2-6-10-21)23-17-29-24-16-26-25(33-19-34-26)15-22(24)27(23)31-13-11-30(12-14-31)18-20-7-3-1-4-8-20;/h1-10,15-17H,11-14,18-19H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHAOURUBVFUCAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=NC4=CC5=C(C=C43)OCO5)C(=O)C6=CC=CC=C6.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-{7-benzoyl-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl}-4-benzylpiperazine hydrochloride is a synthetic compound belonging to the class of piperazine derivatives. Its unique structural features suggest potential biological activities that warrant investigation. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C28H26ClN3O3
  • Molecular Weight : 488.0 g/mol
  • CAS Number : 1216464-91-3

The compound features a quinoline core linked to a benzylpiperazine moiety, which is known for various pharmacological activities.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Antifungal Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antifungal properties. For instance, related benzamide derivatives have shown promising fungicidal effects against various fungal strains, suggesting that this compound may possess similar activity.
  • Antitumor Potential : The quinoline scaffold is often associated with anticancer properties. Research has demonstrated that derivatives can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

Antifungal Activity

Table 1 summarizes the antifungal activity of related compounds in the same structural family, providing insights into the potential efficacy of this compound.

CompoundTarget FungiInhibition Rate (%)EC50 (mg/L)
Compound ASclerotinia sclerotiorum86.16.67
Compound BAlternaria solani72.214.19
Compound CGibberella zeae47.2N/A

The data indicates that compounds structurally related to our target have shown inhibition rates exceeding 70% against key agricultural pathogens.

Study on Quinoline Derivatives

A study published in Bioorganic & Medicinal Chemistry focused on the synthesis and biological evaluation of quinoline-linked oxadiazole derivatives. The findings revealed that certain compounds exhibited excellent antifungal activities against Sclerotinia sclerotiorum, with an EC50 value significantly lower than established fungicides like quinoxyfen . This suggests that modifications to the quinoline structure can enhance antifungal potency.

Antitumor Activity Evaluation

Another relevant study assessed the cytotoxic effects of benzamide derivatives against human cancer cell lines. The results indicated that several compounds induced apoptosis in a dose-dependent manner, with IC50 values ranging from 10 to 30 µM depending on the specific cancer type . These findings underscore the potential for further exploration of our target compound's anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinoline-Piperazine Hybrids

Compounds sharing the quinoline-piperazine scaffold exhibit diverse biological activities based on substituent variations:

Compound Name Molecular Formula Key Structural Features Biological Activity/Applications
1-{8-Benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-(2,4-dimethylphenyl)piperazine C30H29N3O3 Dioxinoquinolin core, dimethylphenyl-piperazine Research applications in drug design; structural analogs show antitumor and CNS activity
7-{4-[(4-Phenylpiperazin-1-yl)carbonyl]benzyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one C27H24N4O4S Thioxoquinazolinone core, phenylpiperazine-carbonyl linkage Potential enzyme inhibition (e.g., kinase or protease targets) due to electron-deficient sulfur and carbonyl groups
N-{4-[Bis(2-chloroethyl)amino]phenyl}-2-(6-methyl[1,3]dioxolo[4,5-g]quinolin-8-yl)hydrazinecarboxamide C21H20Cl2N6O3 Hydrazinecarboxamide linker, N-mustard pharmacophore Enhanced cytotoxic activity compared to urea-linked analogs; prolonged plasma half-life in preclinical models

Key Observations :

  • The benzylpiperazine substituent in the target compound may enhance blood-brain barrier penetration compared to ethylpiperazine analogs (e.g., 4-ethylpiperazine hydrochloride in ) .
  • Hydrazine linkers (e.g., in ) improve cytotoxicity by stabilizing reactive pharmacophores, whereas the benzoyl group in the target compound may modulate receptor affinity .
Piperazine Derivatives with Aromatic Moieties

Piperazine derivatives with benzyl or biphenyl groups exhibit distinct pharmacological profiles:

Compound Name Molecular Formula Key Structural Features Biological Activity/Applications
1-([1,1’-Biphenyl]-4-yloxy)-3-(4-benzhydrylpiperazin-1-yl)propan-2-ol dihydrochloride C32H34Cl2N2O2 Biphenyl-propanol-piperazine Antihistamine/anti-inflammatory research; structural similarity to cetirizine derivatives
1-Benzyl-4-{3-[(4-chlorophenyl)sulfonyl]-4,6-dimethyl-2-pyridinyl}piperazine C25H27ClN3O2S Chlorophenylsulfonyl-pyridine-piperazine Likely targets sulfonamide-sensitive enzymes; chlorine substitution enhances metabolic stability vs. methyl analogs

Key Observations :

  • Chlorine substituents (e.g., in ) improve binding to hydrophobic enzyme pockets, a feature shared with the benzoyl group in the target compound .
1,3-Dioxolo[4,5-g]quinolin Core Analogs

Compounds with the 1,3-dioxolo[4,5-g]quinolin framework vary in bioactivity based on peripheral substituents:

Compound Name Molecular Formula Key Structural Features Biological Activity/Applications
5,6-Dibenzyl-5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline C24H23NO2 Dibenzyl-tetrahydroisoquinoline Antimalarial research (quinoline core similarity to chloroquine)
7-(6-(4-(2-Methoxyphenyl)piperazin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one C27H29N5O4S Methoxyphenylpiperazine, thioxoquinazolinone Anticancer candidate; sulfur atom enhances DNA intercalation potential

Key Observations :

  • The 1,3-dioxolo ring in the target compound may reduce metabolic degradation compared to non-fused quinoline systems .

Q & A

Basic: What are the standard protocols for synthesizing 1-{7-benzoyl-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl}-4-benzylpiperazine hydrochloride, and how are intermediates validated?

Answer:
The synthesis typically involves coupling a benzoyl-substituted quinoline derivative with a benzylpiperazine moiety under reflux conditions. For example, hydrazine derivatives are reacted with esters or aldehydes in ethanol, followed by recrystallization to isolate intermediates . Validation includes LC/MS (ESI-MS) for molecular mass confirmation (e.g., m/z = 474.5 [M+1]) and yield optimization via stoichiometric adjustments (e.g., 45.2% yield achieved by balancing molar ratios of reactants) . Intermediate purity is verified using techniques like NMR and HPLC, with recrystallization solvents (e.g., ethanol-water mixtures) selected based on solubility profiles .

Advanced: How can computational methods optimize reaction conditions for synthesizing this compound?

Answer:
Quantum chemical calculations and reaction path search algorithms (e.g., ICReDD’s approach) can predict optimal reaction parameters, such as temperature, solvent polarity, and catalyst use. For instance, AI-driven simulations in COMSOL Multiphysics enable real-time adjustments to reflux duration or reagent concentrations, reducing trial-and-error experimentation . Factorial design methodologies (e.g., varying temperature, pH, and molar ratios) further refine synthesis efficiency, aligning with RDF2050112’s framework for reactor design .

Basic: What analytical techniques are critical for characterizing this compound’s structural and functional groups?

Answer:
Key techniques include:

  • LC/MS (ESI-MS): Confirms molecular ion peaks and fragmentation patterns .
  • NMR (¹H/¹³C): Resolves benzoyl, dioxolo, and piperazine protons (e.g., aromatic protons at δ 7.2–8.1 ppm, piperazine methylenes at δ 2.5–3.5 ppm) .
  • XRD: Validates crystallinity and salt formation (e.g., hydrochloride counterion interactions) .
  • FT-IR: Identifies carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) stretches .

Advanced: How can researchers resolve contradictions in spectral data or bioactivity results?

Answer:
Contradictions often arise from impurities or polymorphic variations. Strategies include:

  • Multi-technique validation: Cross-check NMR with UPLC-MS to confirm peak assignments .
  • Theoretical modeling: Compare experimental IR spectra with DFT-calculated vibrational modes to identify anomalous peaks .
  • Bioactivity validation: Use dose-response curves in in vitro assays (e.g., enzyme inhibition) to distinguish true activity from assay artifacts .

Basic: What experimental design principles apply to pharmacological studies of this compound?

Answer:

  • In vitro models: Prioritize cell lines expressing target receptors (e.g., GPCRs for piperazine derivatives) and include positive/negative controls .
  • Dose optimization: Use logarithmic dilution series (e.g., 1 nM–100 µM) to establish IC₅₀ values .
  • Solvent compatibility: Ensure DMSO concentrations <0.1% to avoid cytotoxicity .

Advanced: How can factorial design improve multifactorial experiments (e.g., solubility, stability)?

Answer:
A 2³ factorial design (temperature, pH, ionic strength) systematically tests interactions:

  • Variables: Temperature (25°C vs. 40°C), pH (4.0 vs. 7.4), and buffer composition.
  • Response metrics: Solubility (HPLC quantification) and degradation half-life (Arrhenius modeling) .
  • Outcome: Identifies pH 7.4 and 25°C as optimal for aqueous stability, reducing hydrolysis of the benzoyl group .

Basic: What safety and handling protocols are recommended for this compound?

Answer:

  • PPE: Lab coat, nitrile gloves, and safety goggles.
  • Ventilation: Use fume hoods during synthesis to mitigate hydrazine exposure risks .
  • Waste disposal: Neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate before disposal .

Advanced: How can AI-driven smart laboratories accelerate structure-activity relationship (SAR) studies?

Answer:
AI platforms automate SAR by:

  • Generating analogs: Modifying benzoyl or piperazine substituents via in silico libraries .
  • Predicting ADMET: Machine learning models estimate bioavailability and toxicity (e.g., hepatic CYP450 interactions) .
  • Feedback loops: Experimental IC₅₀ data train neural networks to prioritize high-affinity analogs .

Basic: What are the challenges in scaling up synthesis from milligram to gram quantities?

Answer:

  • Reagent solubility: Ethanol-water recrystallization may require gradient cooling to prevent oiling out .
  • Exothermic reactions: Use jacketed reactors with temperature control to manage heat during benzoylation .
  • Purification: Switch from column chromatography (small scale) to centrifugal partition chromatography (CPC) for higher throughput .

Advanced: How can researchers integrate cheminformatics and crystallography to predict polymorphic forms?

Answer:

  • Cheminformatics: Tools like Mercury CSD analyze packing motifs of analogous compounds (e.g., hydrazine hydrochlorides) to predict crystal lattice stability .
  • Molecular dynamics (MD): Simulate solvent interactions to identify conditions favoring anhydrous vs. hydrate forms .
  • Validation: Cross-reference predicted PXRD patterns with experimental data to confirm polymorphism .

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